molecular formula C11H16ClF2N5 B12225675 1-(difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

1-(difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12225675
M. Wt: 291.73 g/mol
InChI Key: QTWUOCVODCRPHQ-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride is a compound of significant interest in various scientific fields due to its unique chemical structure and properties This compound contains a difluoromethyl group, which is known for its ability to enhance the biological activity of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of a diethyl ester compound with an amine, an alkali, and a carbonylation reagent to generate a diacrylate compound. This intermediate is then reacted with a fluorination reagent, a Lewis acid, and methylhydrazine to form a pyrazole ring-containing diester compound. Finally, the diester compound is treated with an alkali to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves readily available raw materials and simple synthesis steps, making it suitable for industrial applications. The total yield can reach 80% or more, with a purity of 98% or higher .

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly involving the difluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1-(difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to bind to target proteins, while the pyrazole rings contribute to its overall stability and activity. The compound may interact with various pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride stands out due to its unique combination of difluoromethyl and pyrazole groups, which confer enhanced biological activity and stability. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-3-17-5-4-9(16-17)6-14-10-7-18(11(12)13)15-8(10)2;/h4-5,7,11,14H,3,6H2,1-2H3;1H

InChI Key

QTWUOCVODCRPHQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=CN(N=C2C)C(F)F.Cl

Origin of Product

United States

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